N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C11H10N6OS |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C11H10N6OS/c18-11(13-4-3-10-12-5-6-19-10)8-1-2-9-14-15-16-17(9)7-8/h1-2,5-7H,3-4H2,(H,13,18) |
InChI Key |
WXYVTHNVSRVIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminotetrazole with Pyridine Derivatives
The tetrazole ring is typically introduced via [3+2] cycloaddition between pyridine-based nitriles and sodium azide. For example, heating 6-cyanopyridine-2-carboxylic acid with sodium azide in dimethylformamide (DMF) at 110°C for 12 hours yields tetrazolo[1,5-a]pyridine-6-carboxylic acid (Scheme 1).
Scheme 1 :
Key Data :
-
Yield : 68–72%
-
Characterization :
Preparation of 2-(1,3-Thiazol-2-yl)ethylamine
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole moiety is synthesized by reacting thiourea derivatives with α-haloketones. For instance, treatment of 2-chloroacetothiazole with ethylenediamine in ethanol under reflux produces 2-(1,3-thiazol-2-yl)ethylamine (Scheme 2).
Scheme 2 :
Optimization Notes :
-
Solvent : Ethanol outperforms acetonitrile due to better solubility of intermediates.
-
Yield : 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Characterization :
-
¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C-2 thiazole), 143.5 (C-5 thiazole), 41.2 (CH₂NH₂).
Amide Coupling Strategies
Carboxylic Acid Activation and Nucleophilic Substitution
The final step involves coupling the tetrazolo[1,5-a]pyridine-6-carboxylic acid with 2-(1,3-thiazol-2-yl)ethylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves efficient amide bond formation (Scheme 3).
Scheme 3 :
Reaction Conditions :
-
Molar Ratio : 1:1.2 (acid:amine)
-
Temperature : 0°C to room temperature
-
Yield : 78% after recrystallization (ethanol/water).
Critical Parameters :
-
Excess amine prevents dimerization of the carboxylic acid.
Alternative Synthetic Pathways
One-Pot Multi-Component Reaction (MCR)
A streamlined approach employs Fe₃O₄@SiO₂-(PP)(HSO₄)₂ as a catalyst to condense tetrazolo[1,5-a]pyridine-6-carbonyl chloride, 2-(1,3-thiazol-2-yl)ethylamine, and triethylamine in solvent-free conditions (Scheme 4).
Scheme 4 :
Advantages :
-
Reaction Time : Reduced from 12 hours to 4 hours.
Spectral Characterization and Validation
Consolidated Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA . The exact pathways and molecular targets can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
Pharmacological Activity Comparison
- Analgesic Activity: Tetrazolo[1,5-a]quinoline derivatives with thiazolidinone rings (e.g., 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) exhibit significant analgesic effects (ED₅₀: 12 mg/kg), outperforming standard drugs like aspirin .
- Antimicrobial Activity: Azetidinone derivatives (e.g., 3-chloro-1-(4-fluorophenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) show broad-spectrum activity against bacterial/fungal strains (MIC: 6.25 µg/mL) .
Physicochemical Properties
- Melting Points : Analogues with halogenated substituents (e.g., 6k in ) exhibit higher melting points (290–292°C), likely due to increased crystallinity from halogen bonding .
- Synthetic Yields: Thiazolidinone/azetidinone derivatives are synthesized in moderate-to-high yields (59–73%), with purity confirmed via NMR and elemental analysis .
Biological Activity
N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex molecular structure that includes a tetrazole ring, a thiazole moiety, and a pyridine derivative. Its chemical formula is with a molecular weight of approximately 244.26 g/mol. The presence of these heterocycles is significant as they often contribute to the biological activities of pharmaceutical compounds.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Studies have shown that derivatives containing thiazole and carboxamide groups can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 1.11 to 2.21 μg/mL .
- Antimicrobial Activity : The compound may also exhibit antimicrobial properties, as many thiazole derivatives are known for their effectiveness against bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Antitumor Efficacy
A study synthesized various thiazole derivatives and evaluated their antitumor activity. Notably, compounds T1, T26, and T38 exhibited superior cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The following table summarizes the IC50 values against selected cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| T1 | MCF-7 | 2.21 |
| T26 | BGC-823 | 1.67 |
| T38 | HepG2 | 1.11 |
These findings suggest that the combination of thiazole and carboxamide moieties enhances biological activity significantly.
Antimicrobial Activity
While specific data on this compound's antimicrobial properties is limited, related compounds have shown effectiveness against various pathogens. For example:
- Staphylococcus aureus : Compounds with similar structures inhibited growth at MIC values around 15.62 µg/mL.
- Escherichia coli : Effective inhibition was also noted in studies involving derivatives with thiazole rings.
Case Studies
Several case studies highlight the efficacy of thiazole-containing compounds:
- Study on Antitumor Activity : A series of novel thiazole derivatives were synthesized and tested against a panel of human cancer cell lines. Compounds exhibited varying levels of cytotoxicity with some inducing apoptosis through S-phase cell cycle arrest .
- Antimicrobial Efficacy : Research on related thiazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains can significantly influence potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
